1-(Ethylamino)butan-2-ol

Descripción

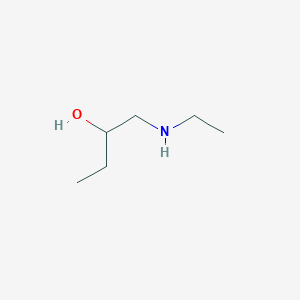

1-(Ethylamino)butan-2-ol (chemical formula: C₆H₁₅NO) is a secondary amine-alcohol compound characterized by an ethylamino group (-NHCH₂CH₃) attached to the second carbon of a butanol backbone. Such compounds are typically utilized as intermediates in pharmaceutical synthesis or laboratory chemicals due to their amine and hydroxyl functionalities, which enable reactivity in nucleophilic substitutions or as chiral building blocks .

Propiedades

IUPAC Name |

1-(ethylamino)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(8)5-7-4-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLAKNMVEGRRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600102 | |

| Record name | 1-(Ethylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68058-17-3 | |

| Record name | 1-(Ethylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Ethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-butanone with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Ethylamino)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: 1-(Ethylamino)butan-2-one.

Reduction: 1-(Ethylamino)butane.

Substitution: 1-(Ethylamino)butyl halides

Aplicaciones Científicas De Investigación

1-(Ethylamino)butan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(Ethylamino)butan-2-ol involves its interaction with specific molecular targets. As an amine and alcohol, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-(ethylamino)butan-2-ol with structurally or functionally related compounds, focusing on molecular features, applications, hazards, and physicochemical properties.

1-(Diethylamino)butan-2-ol

- Structure: Differs by replacing the ethylamino group with a diethylamino group (-N(CH₂CH₃)₂).

- CAS: Not explicitly provided.

- Applications : Used as a laboratory chemical (e.g., COMBI-BLOCKS QY-5680) .

2-Amino-2-ethylbutan-1-ol

- Structure: Amino and ethyl groups are both attached to the second carbon, with a hydroxyl group on the first carbon.

- CAS : 19792-52-0 .

- Applications : Manufacture of chemical compounds and laboratory use .

- Hazards : Classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

- Key Difference : The positional isomerism results in distinct steric and electronic effects, influencing its toxicity profile and reactivity.

Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one)

- Structure: Shares the ethylamino group but incorporates a benzodioxol ring and a ketone instead of a hydroxyl.

- CAS : 57413-43-1 .

- Key Difference : The benzodioxol and ketone groups enhance lipophilicity and CNS penetration, driving its pharmacological activity.

Bitertanol

- Structure: Contains a biphenyl-4-yloxy group and a triazole ring attached to a butanol backbone.

- CAS : 55179-31-2 .

- Applications : Agricultural fungicide (trade name Baycor®) .

- Hazards: No explicit hazard data provided, but its classification as a pesticide implies environmental toxicity .

- Key Difference : The bulky aromatic and heterocyclic groups confer antifungal activity but reduce water solubility.

Comparative Data Table

Key Research Findings

Hazard Profiles: Ethylamino-containing compounds exhibit varying toxicity based on substituents. For example, 2-amino-2-ethylbutan-1-ol’s acute toxicity contrasts with 1-(diethylamino)butan-2-ol’s benign classification, highlighting the impact of alkyl group substitution .

Pharmacological vs. Industrial Use : Structural modifications, such as Eutylone’s benzodioxol group, drastically alter application contexts—from illicit drugs to agrochemicals .

Environmental Impact: Bitertanol’s persistence in ecosystems and 2-amino-2-ethylbutan-1-ol’s undefined ecological data underscore the need for further studies on amine-alcohol derivatives .

Actividad Biológica

1-(Ethylamino)butan-2-ol, also known as (2R)-1-(ethylamino)butan-2-ol, is a chiral organic compound characterized by an ethylamino group and a hydroxyl group attached to a butane skeleton. Its chemical formula is CHN\O, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Features

- Chirality : The compound has a chiral center at the second carbon, resulting in two enantiomers: (2R)- and (2S)-1-(ethylamino)butan-2-ol. The biological activity can differ significantly between these enantiomers due to their stereochemistry.

- Functional Groups : The presence of both an ethylamino group and a hydroxyl group enhances its reactivity and potential interactions with biological targets.

Table 1: Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2R)-1-(ethylamino)butan-2-ol | Chiral center, ethylamino group | Potential neuroactive properties |

| (2S)-1-(ethylamino)butan-2-ol | Enantiomer differing at chiral center | May exhibit different biological activities |

| (2R)-butan-2-ol | Lacks ethylamino group | Commonly used as a solvent |

| (2S)-butan-2-ol | Enantiomer of butan-2-ol | Similar applications but with different properties |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The ethylamino group facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of various biological targets.

- Neurotransmitter Systems : Research indicates that this compound may influence neurotransmitter systems, potentially acting as a substrate or inhibitor in enzymatic reactions related to neurotransmitter metabolism.

- Receptor Binding : Interaction studies have shown that this compound can bind to certain receptors, which may lead to pharmacological effects. Techniques such as radioligand binding assays are often employed to determine binding affinities.

Case Studies

Recent studies have investigated the effects of this compound on various biological systems:

- Neuropharmacological Effects : A study demonstrated that (2R)-1-(ethylamino)butan-2-ol exhibits significant binding affinity for serotonin receptors, suggesting potential antidepressant-like effects.

- Enzymatic Inhibition : Another study reported that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Toxicological Assessments : Safety evaluations indicate that while the compound shows promise in therapeutic applications, it also necessitates careful assessment regarding its safety profile and potential toxicity in vivo .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.